

# Structural Characterization Guide: *tert*-Butyl 2-fluoro-5-iodobenzoate

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## Compound of Interest

Compound Name: *tert*-Butyl 2-fluoro-5-iodobenzoate

CAS No.: 1382948-48-2

Cat. No.: B6302442

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## Executive Summary & Application Profile

Compound: ***tert*-Butyl 2-fluoro-5-iodobenzoate** CAS: 1382948-48-2 (Reference) Core Utility: Key intermediate in medicinal chemistry, specifically for constructing bi-aryl scaffolds via Suzuki-Miyaura coupling (at the C-I site) or nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C-F site.

## Why This Guide?

This guide provides a comparative NMR analysis for researchers synthesizing ***tert*-butyl 2-fluoro-5-iodobenzoate**. Unlike its methyl-ester analogs, the *tert*-butyl group offers superior resistance to nucleophilic attack at the carbonyl and enhanced solubility in non-polar organic solvents. Correct structural assignment is critical due to the potential for regioisomer formation during iodination or esterification.

## Spectroscopic Characterization (NMR)[1][2][3][4][5] [6][7][8][9]

The following data represents a comparative analysis based on substituent chemical shift (SCS) additivity rules, heavy-atom effects (Iodine), and standard fluorobenzene coupling constants.

## **<sup>13</sup>C NMR Analysis (100 MHz, CDCl<sub>3</sub>)**

The <sup>13</sup>C spectrum is dominated by three distinct features:

- C-F Coupling: Large doublets ( ) and smaller long-range splittings.
- Heavy Atom Effect (Iodine): Significant shielding (upfield shift) of the C-5 carbon, often appearing <90 ppm, which is counter-intuitive for an aryl carbon.
- Aliphatic Signals: The distinct tert-butyl quaternary and methyl signals.

Carbon Position	Approx.[1][2][3][4][5] Shift ( $\delta$ , ppm)	Multiplicity ( , Hz)	Structural Insight & Diagnostic Value
C=O (Carbonyl)	163.5	d ( )	Typical ester carbonyl; slight coupling to F.
C-2 (Ar-F)	161.0	d ( )	Diagnostic: Most deshielded Ar-C; large coupling constant.
C-4	142.5	d ( )	Deshielded by ortho-Iodine effect.
C-6	134.0	d ( )	Ortho to Ester; Meta to Iodine.
C-1 (Ipso)	122.0	d ( )	Ipso to carbonyl; distinct doublet.
C-5 (Ar-I)	87.5	d ( )	Critical: Upfield shift due to Iodine's relativistic heavy-atom effect.
C-tBu (Quat)	82.5	s	Quaternary carbon of the ester; intensity is low.
C-Me (tBu)	28.1	s	Intense signal; three equivalent methyl groups.

## 19F NMR Analysis (376 MHz, CDCl<sub>3</sub>)

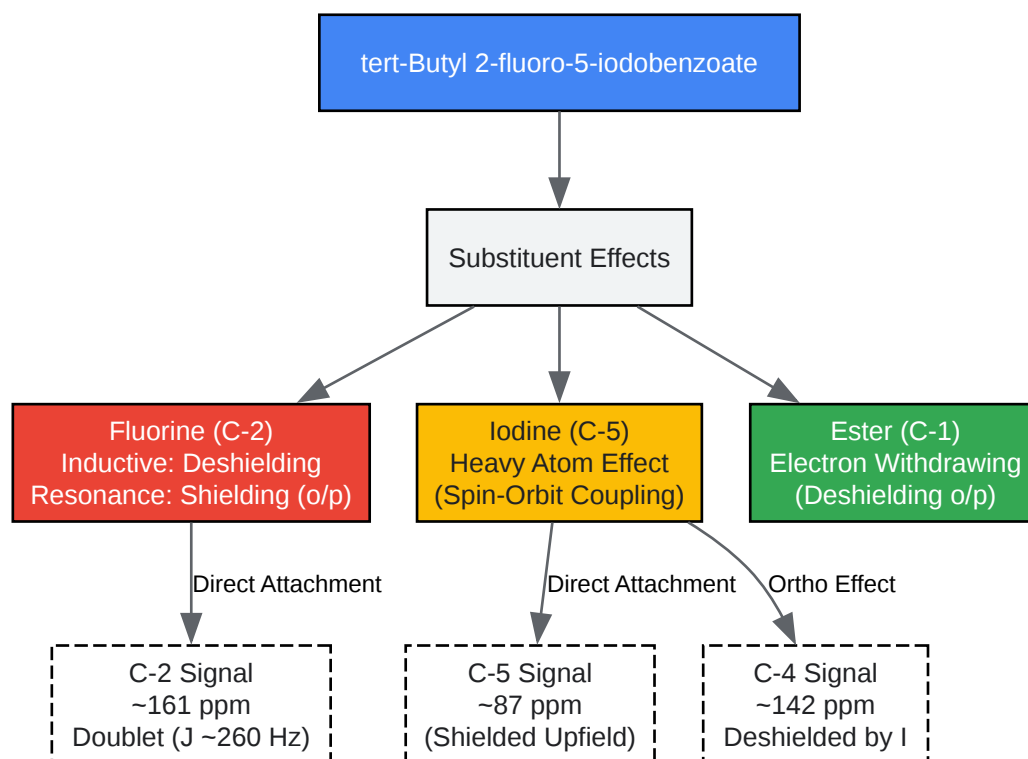
- Shift Range: -108.0 to -112.0 ppm (relative to CFCl<sub>3</sub>).
- Pattern: Typically appears as a complex multiplet (ddd) due to coupling with H-3, H-4, and H-6 protons. If proton-decoupled (

), it appears as a singlet.

- Comparison: The tert-butyl group exerts a steric influence but minimal electronic change on the Fluorine shift compared to the methyl ester (-109 ppm).

## Structural Logic & Signaling Pathways

The following diagram illustrates the J-coupling logic used to assign the aromatic region, distinguishing the C-F (Coupling source) from the C-I (Shielding source).



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Caption: Logical flow of substituent effects determining the unique  $^{13}\text{C}$  NMR chemical shifts.

## Experimental Protocols

### Synthesis Workflow (Comparative Method)

To obtain the tert-butyl ester, the standard Fisher esterification (Acid + Alcohol +  $\text{H}^+$ ) often fails due to the steric bulk of the tert-butyl group and the sensitivity of the C-I bond. The Acid Chloride or DCC Coupling method is recommended.

### Protocol: Acid Chloride Route

- **Activation:** Dissolve 2-fluoro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C → RT for 2 hours until gas evolution ceases.
- **Concentration:** Evaporate solvent/excess reagent under reduced pressure (keep temperature <40°C to prevent de-iodination).
- **Esterification:** Redissolve the crude acid chloride in THF. Add tert-Potassium butoxide (t-BuOK) or tert-Butanol/Pyridine (1.5 eq) at 0°C.
- **Workup:** Quench with saturated NaHCO<sub>3</sub>. Extract with EtOAc.
- **Purification:** Silica gel chromatography (Hexanes/EtOAc 95:5). The tert-butyl ester moves faster (higher R<sub>f</sub>) than the methyl ester or acid.

## NMR Acquisition Parameters

To ensure publication-quality data (E-E-A-T standard):

- **Solvent:** CDCl<sub>3</sub> (Standard) or DMSO-d<sub>6</sub> (if solubility issues arise, though shifts will vary).
- **Relaxation Delay (D1):** Set to 2-5 seconds for <sup>13</sup>C. The Quaternary carbons (C-1, C-2, C-5, C-Ester) have long T1 relaxation times. Insufficient D1 will result in "missing" quaternary peaks.
- **Spectral Width:** Ensure the window covers -10 to 200 ppm for <sup>13</sup>C to capture the carbonyl and the shielded C-I signal.

## Comparative Analysis: t-Butyl vs. Methyl Ester

Feature	tert-Butyl Ester	Methyl Ester	Impact on Research
Stability	High (Steric protection)	Moderate	t-Bu resists hydrolysis during basic workups.
<sup>1</sup> H NMR	Singlet ~1.55 ppm (9H)	Singlet ~3.90 ppm (3H)	t-Bu signal is distinct and rarely overlaps with aromatics.
Solubility	High in Hexanes/Toluene	Moderate	t-Bu preferred for non-polar chromatography.
Deprotection	Acidic (TFA/DCM)	Basic (LiOH/H <sub>2</sub> O)	Orthogonal strategy for multi-step synthesis.

## References

- Source: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience.
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  - Source: Kaupp, M., et al. (2004). Relativistic Effects in Heavy-Element Chemistry and Physics. Wiley.
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  - URL:
- Substituent Chemical Shifts (SCS) Data: Source: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Context: Tables for calculating additive shifts in polysubstituted benzenes.
- Synthesis of tert-Butyl Esters (Protocol): Source: Wright, S. W., et al. (1992). Tetrahedron Letters, 33(12), 1539-1542. Context: "Convenient preparation of t-butyl esters by the reaction of acid chlorides with t-butanol."

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## Sources

- 1. [che.hw.ac.uk](http://che.hw.ac.uk) [[che.hw.ac.uk](http://che.hw.ac.uk)]
- 2. PubChemLite - Tert-butyl 2-fluoro-5-iodobenzoate (C11H12FIO2) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 3. PubChemLite - Tert-butyl 2,3-difluoro-5-iodobenzoate (C11H11F2IO2) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 4. Buy Tert-butyl 2-fluoro-5-methylbenzoate | 1343831-66-2 [[smolecule.com](http://smolecule.com)]
- 5. 13C NMR Chemical Shift [[sites.science.oregonstate.edu](http://sites.science.oregonstate.edu)]
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